パキミ酸

概要

説明

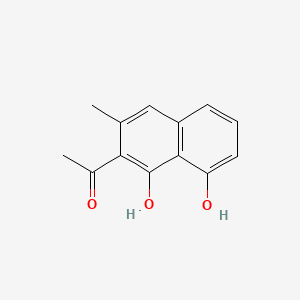

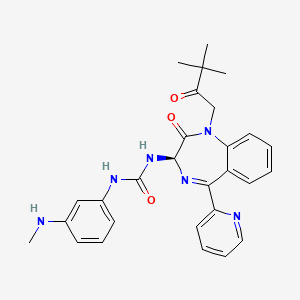

パキミ酸は、寄生菌であるウロコチャワンタケ(Wolfiporia extensa、旧学名Wolfiporia cocos)の菌核から主に抽出される、天然に存在するラノスタン型トリテルペノイド化合物です。この化合物は、抗腫瘍、抗炎症、抗ウイルス活性など、さまざまな薬理作用で知られており、伝統的な中国医学における重要な生物活性成分です .

製造方法

合成経路および反応条件

パキミ酸は、ラノスタン誘導体を用いたさまざまな化学反応によって合成できます。合成は通常、酸化、還元、エステル化反応を含む複数段階を伴います。これらの反応を促進するために、特定の試薬と触媒が使用され、目的とする構造修飾が実現されます .

工業的製造方法

パキミ酸の工業的製造は、主にウロコチャワンタケの菌核からの抽出に依存しています。抽出プロセスには、菌核の乾燥と粉砕、続いてエタノールやメタノールなどの有機溶媒を用いた溶媒抽出が含まれます。粗抽出物はその後、クロマトグラフィー技術を使用して精製され、パキミ酸が単離されます .

科学的研究の応用

Chemistry: Pachymic acid and its derivatives are used as reference compounds in analytical chemistry for the development of new analytical methods.

Biology: In biological research, pachymic acid is used to study its effects on cellular processes, including apoptosis and cell cycle regulation.

Medicine: Pachymic acid has shown promising results in preclinical studies as an anticancer, anti-inflammatory, and antiviral agent. It is being investigated for its potential use in treating various diseases, including cancer, viral infections, and inflammatory disorders.

Industry: Pachymic acid is used in the development of new pharmaceuticals and nutraceuticals due to its bioactive properties

作用機序

パキミ酸は、さまざまな分子標的と経路を通じてその効果を発揮します。エプスタイン・バーウイルスとヘビ毒ホスホリパーゼA2を阻害することが知られています。パキミ酸の抗腫瘍特性は、腫瘍細胞に対する細胞毒性効果によるものであり、生存率と増殖率の低下につながります。この化合物はまた、細胞の生存、アポトーシス、オートファジーに重要な役割を果たすPI3K/Akt経路とAMPK経路を含む、いくつかのシグナル伝達経路を調節します .

生化学分析

Biochemical Properties

Pachymic acid has various biological properties such as cytotoxic, anti-inflammatory, antihyperglycemic, antiviral, antibacterial, sedative-hypnotic, and anti-ischemia/reperfusion activities . It is known to inhibit the Epstein–Barr virus and to inhibit the snake venom phospholipase A2 .

Cellular Effects

Pachymic acid has been shown to have significant effects on various types of cells. For instance, it has been reported to have cytotoxic effects on tumor cells, making them less viable and proliferate less . It also has anti-inflammatory properties, which can be beneficial in reducing inflammation in cells .

Molecular Mechanism

It is known that it exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been suggested that pachymic acid may inhibit ferroptosis in the kidneys through direct or indirect activation of NRF2, and upregulation of the expression of the downstream ferroptosis related proteins, GPX4, SLC7A11 and HO-1 .

Temporal Effects in Laboratory Settings

It is known that pachymic acid is a white powder that is not absorbed well by the body due to the poor solubility it has in water .

Dosage Effects in Animal Models

The effects of pachymic acid vary with different dosages in animal models. For instance, one study showed that pachymic acid significantly improved lung damage and pathological manifestations in mice administered bleomycin .

Metabolic Pathways

It is known that pachymic acid has various biological properties such as cytotoxic, anti-inflammatory, antihyperglycemic, antiviral, antibacterial, sedative-hypnotic, and anti-ischemia/reperfusion activities .

Transport and Distribution

It is known that pachymic acid is a white powder that is not absorbed well by the body due to the poor solubility it has in water .

Subcellular Localization

It is known that pachymic acid has various biological properties such as cytotoxic, anti-inflammatory, antihyperglycemic, antiviral, antibacterial, sedative-hypnotic, and anti-ischemia/reperfusion activities .

準備方法

Synthetic Routes and Reaction Conditions

Pachymic acid can be synthesized through various chemical reactions involving lanostane derivatives. The synthesis typically involves multiple steps, including oxidation, reduction, and esterification reactions. Specific reagents and catalysts are used to facilitate these reactions, ensuring the desired structural modifications are achieved .

Industrial Production Methods

Industrial production of pachymic acid primarily relies on the extraction from the sclerotium of Wolfiporia cocos. The extraction process involves drying and pulverizing the sclerotium, followed by solvent extraction using organic solvents such as ethanol or methanol. The crude extract is then purified using chromatographic techniques to isolate pachymic acid .

化学反応の分析

反応の種類

パキミ酸は、次のようなさまざまな化学反応を起こします。

酸化: パキミ酸は、酸化されて、生物活性を変えた異なる誘導体に変換できます。

還元: 還元反応は、パキミ酸の官能基を修飾し、新しい化合物を生成することができます。

一般的な試薬と条件

パキミ酸の化学反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、および置換反応を促進するためのさまざまな触媒が含まれます。反応は通常、最適な収率を得るために制御された温度と圧力の条件下で行われます .

生成される主な生成物

パキミ酸の化学反応から生成される主な生成物には、薬理作用が強化されたさまざまな誘導体が含まれます。これらの誘導体は、抗癌剤や抗炎症剤など、医薬品への潜在的な用途について評価されています .

科学研究への応用

化学: パキミ酸とその誘導体は、分析化学における新しい分析方法の開発のための参照化合物として使用されます。

生物学: 生物学研究において、パキミ酸は、アポトーシスや細胞周期制御を含む細胞プロセスに対するその影響を研究するために使用されます。

医学: パキミ酸は、抗癌剤、抗炎症剤、抗ウイルス剤として前臨床試験で有望な結果を示しています。がん、ウイルス感染症、炎症性疾患など、さまざまな病気の治療に役立つ可能性を調査しています。

類似化合物との比較

パキミ酸は、その特定の構造的特徴と生物活性特性により、ラノスタン型トリテルペノイドの中でユニークです。類似の化合物には次のものがあります。

ツムロ酸: ウロコチャワンタケに見られるもう1つのラノスタン型トリテルペノイドで、抗癌活性で知られています。

ガノデリック酸: 霊芝から得られるトリテルペノイドで、抗腫瘍および抗炎症特性が類似しています。

ベツリン酸: カバノキ属から得られるトリテルペノイドで、顕著な抗癌および抗ウイルス活性があります。

特性

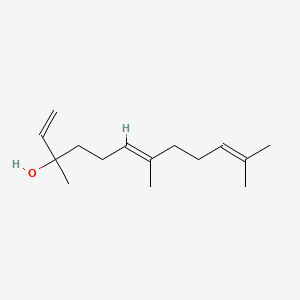

IUPAC Name |

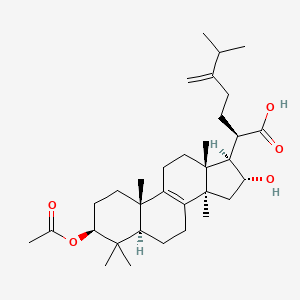

(2R)-2-[(3S,5R,10S,13R,14R,16R,17R)-3-acetyloxy-16-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methyl-5-methylideneheptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H52O5/c1-19(2)20(3)10-11-22(29(36)37)28-25(35)18-33(9)24-12-13-26-30(5,6)27(38-21(4)34)15-16-31(26,7)23(24)14-17-32(28,33)8/h19,22,25-28,35H,3,10-18H2,1-2,4-9H3,(H,36,37)/t22-,25-,26+,27+,28+,31-,32-,33+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDYCLYGKCGVBHN-DRCQUEPLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=C)CCC(C1C(CC2(C1(CCC3=C2CCC4C3(CCC(C4(C)C)OC(=O)C)C)C)C)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C(=C)CC[C@H]([C@H]1[C@@H](C[C@@]2([C@@]1(CCC3=C2CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)OC(=O)C)C)C)C)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H52O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

528.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29070-92-6 | |

| Record name | Pachymic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29070-92-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pachymic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029070926 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PACHYMIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X2FCK16QAH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does pachymic acid exert its anti-tumor effects in cervical cancer?

A1: Research suggests that pachymic acid induces endoplasmic reticulum (ER) stress and mitochondrial dysfunction in cervical cancer cells, leading to apoptosis. Additionally, pachymic acid activates the AMPK pathway, which plays a crucial role in energy homeostasis and tumor suppression. []

Q2: What is the role of protein tyrosine phosphatase 1B (PTP1B) in pachymic acid's anti-tumor activity in lung adenocarcinoma?

A2: Studies have shown that pachymic acid targets and downregulates PTP1B. This downregulation modulates the Wnt/β-catenin signaling pathway, leading to the suppression of tumor cell viability, metastasis, and angiogenesis while inducing autophagy. []

Q3: How does pachymic acid contribute to the repair of intestinal mucosal injury?

A3: Pachymic acid demonstrates a protective effect against intestinal mucosal injury. It reduces disease activity, improves intestinal morphology, and attenuates inflammatory responses. These effects are linked to decreased pro-inflammatory cytokine levels (TNF-α, IL-1β, and IL-8) and oxidative stress markers (MPO and MDA), along with increased levels of the antioxidant glutathione (GSH). []

Q4: Can pachymic acid be used to treat pulmonary fibrosis?

A4: Research suggests potential. Pachymic acid was found to ameliorate bleomycin-induced pulmonary fibrosis in rats by reducing pulmonary edema and fibrosis, as evidenced by histopathological analysis and reduced hydroxyproline levels. Furthermore, pachymic acid treatment decreased the expression of fibrosis-related proteins (collagen I, α-SMA, and fibronectin) and inhibited endoplasmic reticulum stress, indicating a multi-faceted protective mechanism. []

Q5: What is the role of the Nrf2/HO-1 signaling pathway in pachymic acid's protective effects against oxidative stress?

A5: Pachymic acid has demonstrated a protective effect against oxidative damage in retinal cells. This protection is attributed to the activation of the Nrf2/HO-1 signaling pathway, leading to increased antioxidant enzyme activity and reduced cell apoptosis. []

Q6: Does pachymic acid exhibit anti-inflammatory effects in pneumonia?

A6: Evidence suggests that pachymic acid can inhibit inflammation and cell apoptosis in a lipopolysaccharide-induced rat model of pneumonia. The mechanism involves the regulation of NF-κB and MAPK pathways, crucial players in inflammatory responses. []

Q7: How does pachymic acid interact with the main protease of COVID-19 (Mpro)?

A7: Molecular docking studies have shown that pachymic acid can bind stably to the active site of Mpro, potentially inhibiting its activity. This interaction suggests a possible mechanism for the use of Poria cocos in traditional medicine for COVID-19 intervention, although further research is needed. []

Q8: What is the molecular formula and weight of pachymic acid?

A8: The molecular formula of pachymic acid is C30H48O4, and its molecular weight is 472.7 g/mol. [, , , , ]

Q9: What spectroscopic techniques are commonly used to characterize pachymic acid?

A9: Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H NMR and 13C NMR, alongside Mass Spectrometry (MS) are widely employed for structural elucidation of pachymic acid. [, , , , ]

Q10: Which analytical techniques are used to determine the content of pachymic acid in Poria cocos?

A10: High-Performance Liquid Chromatography (HPLC) coupled with various detectors, such as Diode Array Detectors (DAD) and Mass Spectrometry (MS) are frequently used for quantifying pachymic acid in Poria cocos samples. [, , , , , , , , , , , ]

Q11: What are the challenges associated with analyzing pachymic acid?

A11: Analysis of pachymic acid can be challenging due to its structural similarity to other triterpenoids present in Poria cocos. This necessitates the development of highly selective and sensitive analytical methods to ensure accurate quantification. [, ]

Q12: How is the quality of Poria cocos assured, considering its variable pachymic acid content?

A12: Quality control of Poria cocos involves establishing standardized cultivation practices, optimizing extraction procedures, and implementing rigorous analytical methods to determine the content of pachymic acid and other bioactive constituents. [, , , , , , ]

Q13: What is known about the pharmacokinetics of pachymic acid?

A13: Limited information is available on the absorption, distribution, metabolism, and excretion (ADME) of pachymic acid. Further research is needed to fully understand its pharmacokinetic profile. [, ]

Q14: Does pachymic acid interact with drug-metabolizing enzymes?

A14: In vitro studies have shown that pachymic acid can inhibit certain cytochrome P450 (CYP) enzymes, particularly CYP3A4, CYP2E1, and CYP2C9, indicating a potential for drug-drug interactions. Further in vivo studies are needed to assess the clinical significance of these interactions. []

Q15: What is known about the safety profile of pachymic acid?

A15: While pachymic acid is generally considered safe based on its long history of use in traditional medicine, more comprehensive toxicological studies are necessary to fully understand its potential adverse effects and long-term safety profile. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S)-4-amino-2-[5-[3-[4-[3-(4-aminobutylamino)propanoylamino]butylamino]propanoylamino]pentyl-[(2S)-5-amino-2-[[2-(1H-indol-3-yl)acetyl]amino]pentanoyl]amino]-4-oxobutanoic acid](/img/structure/B1678192.png)

![(2S)-N-[5-[[(2S)-5-amino-1-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-1-oxopentan-2-yl]amino]pentyl]-2-[[2-(1H-indol-3-yl)acetyl]amino]butanediamide](/img/structure/B1678193.png)